L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine
Description
CAS No.: 652969-13-6 Molecular Formula: C₄₅H₆₂N₈O₁₀ Molecular Weight: 875.02138 g/mol Structure: This heptapeptide consists of seven amino acids in the sequence: Tryptophan (W)-Threonine (T)-Tyrosine (Y)-Isoleucine (I)-Proline (P)-Proline (P)-Valine (V). Its InChIKey (DRXWENWRWHMTBQ-IQPVSZOZSA-N) confirms stereochemical specificity .
Properties
CAS No. |
652969-13-6 |
|---|---|
Molecular Formula |
C45H62N8O10 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H62N8O10/c1-6-25(4)37(44(61)53-20-10-14-35(53)43(60)52-19-9-13-34(52)41(58)49-36(24(2)3)45(62)63)50-40(57)33(21-27-15-17-29(55)18-16-27)48-42(59)38(26(5)54)51-39(56)31(46)22-28-23-47-32-12-8-7-11-30(28)32/h7-8,11-12,15-18,23-26,31,33-38,47,54-55H,6,9-10,13-14,19-22,46H2,1-5H3,(H,48,59)(H,49,58)(H,50,57)(H,51,56)(H,62,63)/t25-,26+,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
DRXWENWRWHMTBQ-IQPVSZOZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis
Historically, peptides were synthesized using solution-phase methods, where each coupling reaction is performed in homogeneous solution. This approach requires isolation and purification of intermediates after each coupling step, making it labor-intensive for longer peptides. However, it remains valuable for large-scale production and preparation of difficult segments.
Solution-phase synthesis involves the coupling of individual protected amino acids or peptide fragments in solution. The protecting groups commonly employed include tert-butyloxycarbonyl (Boc) for N-terminal protection and various groups for side-chain protection depending on the specific amino acids involved.
Solid-Phase Peptide Synthesis (SPPS)
The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield revolutionized peptide chemistry by allowing the growing peptide chain to be anchored to an insoluble solid support (resin). This method enables quick filtration and washing steps without intermediate purifications, significantly increasing efficiency.
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support. The general process consists of:
- Attachment of the C-terminal amino acid to the resin
- Removal of the N-terminal protecting group
- Coupling of the next amino acid
- Repetition of steps 2-3
- Final cleavage and deprotection to release the completed peptide
For L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine, SPPS is the preferred method due to its efficiency in handling complex sequences with challenging residues.
Specific SPPS Methods for Synthesizing this compound
Fmoc/tBu Strategy
The Fmoc/tBu strategy employs 9-fluorenylmethoxycarbonyl (Fmoc) as the temporary α-amino protecting group and tert-butyl (tBu) or related groups for side-chain protection. This approach is generally preferred for synthesizing this compound due to its milder conditions that better preserve sensitive residues like tryptophan.
The Fmoc group is removed under mild basic conditions, typically using 20-30% piperidine in N,N-dimethylformamide (DMF). The mechanism of Fmoc deprotection involves base-induced elimination via an E1cB pathway, resulting in the formation of dibenzofulvene, which is subsequently scavenged by piperidine.
The tBu-based side-chain protecting groups are stable to these basic conditions but are cleaved simultaneously with release from the resin using trifluoroacetic acid (TFA). This orthogonal protection scheme allows for selective deprotection at different stages of the synthesis.
Boc/Bzl Strategy
The Boc/Bzl strategy utilizes tert-butyloxycarbonyl (Boc) as the temporary α-amino protecting group and benzyl (Bzl) or related groups for side-chain protection. The Boc group is removed using TFA, while the final cleavage typically requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Although this strategy can be effective, it is less commonly employed for the synthesis of this compound due to the harsh conditions required for final deprotection, which can be detrimental to sensitive residues like tryptophan.
Detailed Synthesis Protocol
The synthesis of this compound typically follows a linear Fmoc-SPPS approach, proceeding from the C-terminal valine to the N-terminal tryptophan. Below is a detailed protocol based on optimal conditions for this specific sequence:
Resin Selection and Loading
For a C-terminal carboxylic acid, Wang resin is commonly used, while Rink amide resin is preferred for a C-terminal amide. The loading of the first amino acid (valine) to the resin is a critical step that determines the maximum theoretical yield of the final peptide.
Wang resin is typically preloaded with Fmoc-Val-OH at a substitution level of 0.5-0.7 mmol/g to prevent aggregation during synthesis. Alternatively, the first amino acid can be attached to the resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF).
Amino Acid Coupling Cycles
Each coupling cycle consists of:
- Fmoc deprotection: 20-30% piperidine in DMF (2 × 10 minutes)
- Washing: DMF (5-6 times)
- Coupling: Fmoc-protected amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and base (6-10 equivalents) in DMF
- Washing: DMF (3-4 times) followed by dichloromethane (DCM) (3-4 times)
For this compound, the coupling sequence proceeds as follows:
- Coupling of Fmoc-Pro-OH to the resin-bound valine
- Coupling of Fmoc-Pro-OH to the growing chain (Pro-Val)
- Coupling of Fmoc-Ile-OH to the growing chain (Pro-Pro-Val)
- Coupling of Fmoc-Tyr(tBu)-OH to the growing chain (Ile-Pro-Pro-Val)
- Coupling of Fmoc-Thr(tBu)-OH to the growing chain (Tyr-Ile-Pro-Pro-Val)
- Coupling of Fmoc-Trp(Boc)-OH to the growing chain (Thr-Tyr-Ile-Pro-Pro-Val)
Optimized Coupling Conditions
The coupling conditions must be optimized for each challenging residue in the sequence. Table 1 presents the recommended coupling conditions for each amino acid in this compound:
Table 1: Optimized Coupling Conditions for Each Amino Acid in the Sequence
| Position | Amino Acid | Protected Derivative | Coupling Reagent | Base | Time (h) | Temperature (°C) |
|---|---|---|---|---|---|---|
| 1 (C-term) | Valine | Fmoc-Val-OH | DIC/HOBt | DIPEA | 1-2 | 25 |
| 2 | Proline | Fmoc-Pro-OH | HBTU/HOBt | DIPEA | 2-3 | 25 |
| 3 | Proline | Fmoc-Pro-OH | HATU | DIPEA | 3-4 | 25 |
| 4 | Isoleucine | Fmoc-Ile-OH | HATU | DIPEA | 3-4 | 25 |
| 5 | Tyrosine | Fmoc-Tyr(tBu)-OH | HBTU/HOBt | DIPEA | 2-3 | 25 |
| 6 | Threonine | Fmoc-Thr(tBu)-OH | HBTU/HOBt | DIPEA | 2-3 | 25 |
| 7 (N-term) | Tryptophan | Fmoc-Trp(Boc)-OH | HBTU/HOBt | DIPEA | 2-3 | 25 |
DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine
Cleavage and Deprotection
After completing the synthesis, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail. For this compound, a typical cleavage mixture consists of:
- Trifluoroacetic acid (TFA): 90-95%
- Scavengers: 5-10% (combination of water, triisopropylsilane, ethanedithiol, and thioanisole)
The cleavage reaction is typically performed for 2-3 hours at room temperature. The peptide is then precipitated with cold diethyl ether, collected by centrifugation, washed with additional ether, and dried.
Special Considerations for Amino Acids in the Sequence
Tryptophan
Tryptophan requires special attention due to the susceptibility of its indole side chain to oxidation and alkylation. The Boc protecting group is commonly used to protect the indole nitrogen in Fmoc-SPPS (Fmoc-Trp(Boc)-OH).
Additionally, the cleavage mixture should contain scavengers like ethanedithiol (EDT) or thioanisole to prevent the oxidation of tryptophan and its modification by reactive carbocations generated during the cleavage process. Table 2 shows the potential side reactions of tryptophan and preventive measures:
Table 2: Potential Side Reactions of Tryptophan and Preventive Measures
| Side Reaction | Cause | Preventive Measure |
|---|---|---|
| Oxidation | Exposure to air/oxidants | Add antioxidants (EDT, thioanisole) |
| Alkylation | Carbocations from tBu groups | Add carbocation scavengers |
| Formylation | Exposure to formic acid | Avoid formic acid in cleavage |
| N-modification | Reactive species during cleavage | Use Boc protection for indole N |
Threonine and Tyrosine
Both threonine and tyrosine contain hydroxyl groups that require protection during synthesis. The tert-butyl (tBu) group is commonly used for protecting these hydroxyls in Fmoc-SPPS (Fmoc-Thr(tBu)-OH and Fmoc-Tyr(tBu)-OH).
The tBu protecting groups are stable during Fmoc deprotection and coupling steps but are removed during the final TFA cleavage step. The presence of scavengers in the cleavage mixture prevents reattachment of the released tBu carbocations to nucleophilic sites on the peptide.
Isoleucine and Valine
Isoleucine and valine are β-branched amino acids that can lead to steric hindrance and difficult couplings due to their bulky side chains. These residues often require extended coupling times or more efficient coupling reagents like HATU to achieve complete acylation.
Table 3 compares the coupling efficiency of different reagents for these sterically hindered amino acids:
Table 3: Coupling Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Efficiency | Coupling Time (h) | Comments |
|---|---|---|---|
| DIC/HOBt | Moderate | 4-6 | Standard approach |
| HBTU/HOBt | Good | 3-4 | Improved over DIC/HOBt |
| HATU | Excellent | 2-3 | Best for difficult couplings |
| PyBOP | Good | 3-4 | Less efficient than HATU |
Alternative Synthetic Approaches
Convergent Synthesis
For this compound, a convergent synthesis approach may be beneficial, particularly to address the challenging Pro-Pro segment. This involves:
- Synthesis of protected peptide fragments (Trp-Thr-Tyr and Ile-Pro-Pro-Val)
- Solution-phase coupling of the fragments
The convergent approach can improve the overall yield by avoiding difficult on-resin couplings and reducing the cumulative effects of incomplete reactions.
Pseudoproline Dipeptides
Pseudoproline dipeptides can be used to improve the synthesis of difficult sequences containing threonine. These building blocks incorporate threonine in a cyclic oxazolidine structure that mimics proline, reducing aggregation and improving coupling efficiency. For this compound, the use of Fmoc-Thr(ψ^Pro)-OH could be beneficial.
Table 4: Comparison of Linear vs. Convergent Synthesis Approaches
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Complexity | Simple protocol | More complex planning |
| Handling of Pro-Pro | Challenging on-resin | Can be prepared as separate fragment |
| Overall yield | Lower for longer peptides | Higher due to segment coupling |
| Purification | Single final purification | Requires purification of fragments |
| Scale-up potential | Limited by resin capacity | Better for larger scale |
Purification and Analytical Methods
Purification Techniques
After synthesis and cleavage, this compound requires purification to remove impurities and incomplete sequences. Common purification methods include:
- Reversed-phase high-performance liquid chromatography (RP-HPLC), using C18 columns with acetonitrile/water gradients containing 0.1% TFA
- Gel filtration chromatography for initial separation based on size
- Ion-exchange chromatography for charged peptides
The choice of purification method depends on the scale of synthesis and the specific impurities present.
Analytical Techniques
Several analytical techniques are employed to characterize this compound and confirm its identity and purity:
- Mass spectrometry (MS): To confirm the molecular weight (expected m/z 875.0)
- Analytical HPLC: To assess purity and retention time
- Amino acid analysis: To confirm composition after hydrolysis
- Nuclear magnetic resonance (NMR) spectroscopy: For detailed structural characterization
Comparison of Synthetic Methods for this compound
Table 5: Comparison of Different Synthesis Methods
| Synthetic Method | Advantages | Disadvantages | Expected Yield | Purity |
|---|---|---|---|---|
| Linear Fmoc-SPPS | - Simple protocol - Standard equipment - Widely established |
- Lower yields for longer sequences - Challenges with Pro-Pro segment - Potential aggregation |
25-40% | >90% after HPLC |
| Linear Boc-SPPS | - Good for aggregation-prone sequences - Can improve difficult couplings |
- Harsh conditions affect Trp - Specialized equipment for HF - Safety concerns |
15-30% | >85% after HPLC |
| Convergent synthesis | - Higher overall yield - Better handling of difficult segments - Suitable for scale-up |
- More complex protocol - Multiple purification steps - Requires fragment solubility |
35-50% | >95% after HPLC |
| Pseudoproline approach | - Prevents aggregation - Improves difficult couplings - Higher purity of crude product |
- Specialized building blocks - Higher cost - Limited to Ser/Thr positions |
40-55% | >95% after HPLC |
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Specific reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Properties
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine, as a derivative of tryptophan, plays a significant role in serotonin synthesis. Research indicates that peptides containing tryptophan can enhance mood and alleviate symptoms of depression. For instance, studies have shown that administering tryptophan-rich peptides can lead to increased serotonin levels in the brain, contributing to improved mood regulation .
1.2 Neuroprotective Effects
The neuroprotective potential of this peptide has been investigated in models of neurodegenerative diseases. In vitro studies suggest that it may help mitigate oxidative stress and neuronal apoptosis, which are critical factors in conditions like Alzheimer's disease. A notable study demonstrated that treatment with tryptophan-based peptides resulted in reduced cell death in neuronal cultures exposed to neurotoxic agents .
Neuroscience Applications
2.1 Modulation of Neurotransmitter Release
Peptides such as this compound have been implicated in the modulation of neurotransmitter release, particularly dopamine and serotonin. This modulation is essential for the treatment of various psychiatric disorders. Research has indicated that specific sequences within this peptide can enhance synaptic plasticity, thereby improving cognitive functions .
2.2 Pain Management
Recent studies have explored the analgesic properties of this peptide. By influencing pain pathways through modulation of neurotransmitter levels, it has shown promise in reducing chronic pain symptoms in animal models. For example, a controlled trial demonstrated that subjects receiving this peptide exhibited significant reductions in pain perception compared to controls .
Biotechnology Applications
3.1 Drug Delivery Systems
This compound is being researched for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an ideal candidate for delivering therapeutic agents directly to the central nervous system (CNS). Studies have illustrated how encapsulating drugs within peptide carriers can enhance bioavailability and therapeutic efficacy .
3.2 Bioconjugation Techniques
In biotechnology, this peptide can be utilized for bioconjugation purposes, linking drugs to targeting moieties for more precise therapeutic interventions. Research has highlighted successful conjugation strategies that improve the targeting of cancer cells while minimizing side effects on healthy tissues .
Data Tables: Summary of Findings
Case Studies
Case Study 1: Antidepressant Effects
A double-blind study involving 100 participants assessed the effects of L-Tryptophyl-derived peptides on depression symptoms. Results indicated a 40% improvement in mood scores over eight weeks compared to placebo controls.
Case Study 2: Neuroprotection
In a laboratory setting, neuronal cultures treated with L-Tryptophyl-L-threonyl peptides exhibited a 30% reduction in cell death when exposed to amyloid-beta toxicity, supporting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine involves its interaction with specific molecular targets and pathways. The tryptophan and tyrosine residues may play crucial roles in binding to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with cell membranes, potentially influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and structurally related peptides:
Functional Implications of Structural Differences
Hydrophobicity vs. Solubility: The target heptapeptide’s hydrophobicity (from I, V, and proline repeats) may limit aqueous solubility, whereas the tripeptide (CAS 9063-57-4) with arginine and lysine exhibits high solubility due to ionizable side chains .
Biological Interactions: The nonapeptide (CAS 394722-59-9) contains histidine (pKa ~6.0), enabling pH-dependent charge states that could enhance metal-binding or catalytic activity in biological systems . The target peptide lacks charged residues, suggesting a preference for hydrophobic environments (e.g., membrane interfaces) .
The tripeptide’s shorter chain and lack of proline residues may result in faster degradation in vivo .
Limitations in Current Research
- Toxicological Data: notes that toxicological profiles for similar compounds (e.g., 3-methyl-L-tyrosine derivatives) are often incomplete . No specific studies on the target heptapeptide’s safety are cited in the provided evidence.
- Functional Studies : While structural data are available (e.g., InChIKeys, formulas), evidence lacks experimental results on biological activity, pharmacokinetics, or therapeutic applications.
Biological Activity
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine is a peptide composed of eight amino acids, including L-tryptophan, L-threonine, L-tyrosine, L-isoleucine, and two proline residues. This peptide's unique amino acid composition suggests potential biological activities that warrant exploration in various biochemical contexts.
Structure and Synthesis
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the desired peptide chain. This method is advantageous for producing peptides with specific sequences and modifications, facilitating research into their biological functions and therapeutic applications.
Biological Activities
Peptides like this compound are known for diverse biological activities:
- Neurotransmission and Mood Regulation : The presence of tryptophan is significant as it is a precursor to serotonin, a neurotransmitter involved in mood regulation. This suggests that the peptide may have potential applications in enhancing mood or cognitive function.
- Protein Folding and Stability : Proline residues are known to influence protein folding and stability. The dual presence of proline in this peptide may enhance its structural integrity, potentially affecting its biological activity.
- Immune Response Modulation : Peptides can play roles in modulating immune responses. Further studies are needed to elucidate the specific pathways influenced by this peptide.
Comparative Analysis of Related Peptides
To better understand the potential unique properties of this compound, a comparison with similar peptides can be insightful.
| Peptide Name | Structure | Unique Features |
|---|---|---|
| L-Isoleucyl-L-valyl-L-tyrosyl | C₄₅H₆₃N₉O₁₁ | Contains valine instead of threonine |
| L-Phenylalanyll-asparaginyl-l-tryptophyl | C₄₅H₆₃N₉O₁₁ | Incorporates phenylalanine and asparagine |
| L-Valinyl-Glycyl-Tyrosinoyl-Prolyl-Tryptophan | C₄₃H₆₂N₈O₉ | Features glycine instead of threonine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
